molecular formula C36H58O11 B1253949 Quercilicoside A CAS No. 87340-30-5

Quercilicoside A

カタログ番号: B1253949
CAS番号: 87340-30-5
分子量: 666.8 g/mol
InChIキー: WKKBYJLXSKPKSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quercilicoside A (C₃₆H₅₈O₁₁) is a triterpene saponin first isolated from Quercus dentata Thunb. (Fagaceae) in 2005 . It has since been identified in Terminalia albida (Combretaceae), a plant traditionally used in Guinean antimalarial remedies . Structurally, it comprises a triterpene aglycone linked to sugar moieties, a hallmark of saponins. Its molecular weight is 667.4061 g/mol (observed as [M + H]⁺ in mass spectrometry), and it exhibits antimalarial activity, as evidenced by its presence in bioactive phytochemical screenings .

特性

CAS番号

87340-30-5

分子式

C36H58O11

分子量

666.8 g/mol

IUPAC名

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C36H58O11/c1-18-9-12-36(30(44)47-29-26(42)25(41)24(40)21(16-37)46-29)14-13-33(4)19(27(36)35(18,6)45)7-8-23-31(2)15-20(39)28(43)32(3,17-38)22(31)10-11-34(23,33)5/h7,18,20-29,37-43,45H,8-17H2,1-6H3

InChIキー

WKKBYJLXSKPKSC-UHFFFAOYSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

正規SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

melting_point

247°C

物理的記述

Solid

同義語

niga-ichigoside F1

製品の起源

United States

類似化合物との比較

Antimalarial Activity

  • albida extracts, though specific IC₅₀ values remain unreported .
  • Russelioside G : As a steroidal glycoside, it may target parasite membranes, akin to other saponins, but its mechanism differs from triterpenes due to structural rigidity .
  • Terminalin : Hydrolyzable tannins like Terminalin inhibit plasmodial enzymes (e.g., falcipain-2), offering a distinct mode of action compared to saponins .

Physicochemical Properties

  • Solubility : Quercilicoside A’s amphiphilic nature enhances bioavailability compared to the more polar Terminalin .
  • Molecular Weight : Russelioside G’s higher mass (801.405 g/mol) may reduce cell permeability relative to Quercilicoside A (667.4061 g/mol) .

Mechanistic and Source Variations

  • Structural Impact : Triterpene saponins (Quercilicoside A) disrupt protozoan membranes via cholesterol binding, whereas steroidal glycosides (Russelioside G) may interact with lipid rafts .
  • Geographical Influence : T. albida samples from Guinea yielded Quercilicoside A, Russelioside G, and Terminalin, suggesting chemotypic variation influenced by environmental factors .

Q & A

Q. Q1. What are the primary structural identification methods for Quercilicoside A, and how can researchers validate its purity?

To confirm the structure of Quercilicoside A, researchers typically employ Nuclear Magnetic Resonance (NMR) for elucidating its atomic connectivity and stereochemistry, Mass Spectrometry (MS) for molecular weight and fragmentation patterns, and X-ray crystallography for absolute configuration determination. Validation of purity requires High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection, ensuring a single peak with ≥95% purity. Cross-referencing spectral data with existing literature and replicating synthesis/extraction protocols are critical for reproducibility .

Q. Q2. What are the natural sources of Quercilicoside A, and what extraction methodologies optimize yield?

Quercilicoside A is predominantly isolated from plants in the Quercus genus. Standard extraction involves polar solvents (e.g., methanol/water mixtures) via Soxhlet extraction or maceration. Thin-Layer Chromatography (TLC) and HPLC-guided fractionation are used to isolate the compound. Yield optimization requires adjusting solvent polarity, temperature, and extraction duration, validated through Design of Experiments (DoE) to identify key variables. Purity checks via NMR and HPLC are mandatory post-extraction .

Q. Q3. What in vitro assays are recommended for preliminary bioactivity screening of Quercilicoside A?

Common assays include cell viability assays (MTT/XTT) for cytotoxicity, enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity), and antioxidant assays (DPPH/FRAP) . Dose-response curves (IC₅₀/EC₅₀ values) should be generated using triplicate experiments with positive/negative controls. Ensure cell lines or enzyme sources are well-characterized (e.g., HepG2 for liver toxicity) to avoid confounding results .

Advanced Research Questions

Q. Q4. How can researchers design experiments to resolve contradictions in reported bioactivity data for Quercilicoside A?

Contradictions often arise from methodological variability (e.g., cell line selection, assay protocols). To address this:

  • Conduct a systematic review of existing studies to identify variables (e.g., compound purity, solvent used).
  • Replicate conflicting experiments under standardized conditions (e.g., ISO guidelines).
  • Use meta-analysis to statistically evaluate heterogeneity across studies.
  • Employ PICO frameworks (Population, Intervention, Comparison, Outcome) to isolate confounding factors .

Q. Q5. What strategies optimize the synthetic route for Quercilicoside A to address low yields in glycosylation steps?

Glycosylation challenges often stem from regioselectivity and stereochemical control . Solutions include:

  • Using protecting groups (e.g., acetyl for hydroxyls) to direct coupling positions.
  • Testing catalytic systems (e.g., BF₃·Et₂O for β-selectivity).
  • Applying microwave-assisted synthesis to enhance reaction efficiency.
  • Validate intermediates via 2D NMR (HSQC, HMBC) to confirm bond formation .

Q. Q6. How should researchers approach stability studies of Quercilicoside A under physiological conditions?

Design a stress testing protocol exposing the compound to:

  • pH variations (1.2–7.4) simulating gastrointestinal transit.
  • Thermal degradation (40–60°C) to assess shelf-life.
  • Oxidative stress (H₂O₂) and photolytic conditions (UV light).
    Quantify degradation products via LC-MS/MS and identify structural modifications using HRMS/MSⁿ . Compare stability across formulations (e.g., nanoparticles vs. free compound) .

Q. Q7. What computational methods are effective for predicting Quercilicoside A’s pharmacokinetic properties?

Use molecular docking (AutoDock Vina) to predict target binding (e.g., kinases, receptors). Apply QSAR models to estimate logP, bioavailability, and toxicity. MD simulations (GROMACS) can assess membrane permeability. Validate predictions with in vitro ADME assays (Caco-2 permeability, microsomal stability) .

Methodological Frameworks

Q. Q8. How can the FINER criteria enhance the feasibility of Quercilicoside A research projects?

The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures:

  • Feasibility : Align experimental scope with available resources (e.g., NMR access, synthesis expertise).
  • Novelty : Focus on understudied bioactivities (e.g., neuroprotective effects).
  • Ethics : Adhere to animal/human subject guidelines if applicable.
  • Relevance : Link findings to broader therapeutic gaps (e.g., anticancer adjuvants) .

Q. Q9. What statistical approaches are robust for analyzing dose-dependent effects in Quercilicoside A studies?

Use nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For omics data, employ pathway enrichment analysis (KEGG, GO) and machine learning (random forests) to identify biomarkers .

Data Interpretation and Reproducibility

Q. Q10. How can researchers mitigate batch-to-batch variability in Quercilicoside A isolation?

  • Standardize raw material sourcing (geographic origin, harvest season).
  • Document extraction parameters (solvent ratios, time) in detail.
  • Use Quality-by-Design (QbD) approaches to identify critical process parameters.
  • Share protocols via platforms like Protocols.io to enhance reproducibility .

Q. Q11. What steps ensure rigorous peer review of Quercilicoside A research manuscripts?

  • Pre-submission internal validation of data (e.g., independent replication of key experiments).
  • Provide raw datasets (spectra, chromatograms) as supplementary material.
  • Address reviewer critiques using evidence-based rebuttals (cite primary literature).
  • Follow Beilstein Journal guidelines for experimental detail and data transparency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。